molecular formula C16H22O6 B14696384 Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate CAS No. 32651-36-8

Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate

Cat. No.: B14696384
CAS No.: 32651-36-8
M. Wt: 310.34 g/mol
InChI Key: PTINJMSTTLBEHT-UHFFFAOYSA-N
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Description

Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate is an organic compound with the molecular formula C16H22O6. It is a diester derived from terephthalic acid and 2-ethoxyethanol. This compound is known for its applications as a plasticizer, which enhances the flexibility and durability of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of terephthalic acid with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove excess reactants and by-products, resulting in the desired diester.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of terephthalic acid and 2-ethoxyethanol.

    Transesterification: This reaction involves the exchange of the ethoxyethyl groups with other alcohols in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Terephthalic acid and 2-ethoxyethanol.

    Transesterification: New esters and 2-ethoxyethanol.

    Oxidation: Terephthalic acid and other oxidation products.

Scientific Research Applications

Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Studied for its role in the formulation of medical devices and controlled-release pharmaceuticals.

    Industry: Employed in the manufacture of coatings, adhesives, and sealants to enhance flexibility and durability.

Mechanism of Action

The mechanism by which Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and resistance to environmental stressors. The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the plasticizer and the polymer matrix.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:

    Bis(2-methoxyethyl) benzene-1,4-dicarboxylate: Another diester of terephthalic acid, but with methoxyethyl groups instead of ethoxyethyl groups.

Uniqueness

Bis(2-ethoxyethyl) benzene-1,4-dicarboxylate is unique due to its specific ethoxyethyl groups, which provide a balance between flexibility and compatibility with various polymer systems. Its lower volatility compared to other plasticizers makes it suitable for applications requiring long-term stability and resistance to leaching.

Properties

CAS No.

32651-36-8

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

bis(2-ethoxyethyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-5-7-14(8-6-13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3

InChI Key

PTINJMSTTLBEHT-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)C(=O)OCCOCC

Origin of Product

United States

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